molecular formula C23H25ClN2O4 B13919247 tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B13919247
M. Wt: 428.9 g/mol
InChI Key: SRZWZBUTFKRILX-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate is a heterocyclic molecule featuring a pyridine core substituted with a chloropyridinyl-benzodioxole moiety and a tert-butyl carbamate-protected dihydropyridine ring. Key features include:

  • Pyridine and Benzodioxole Systems: The 5-chloropyridin-2-yl group and methyl-substituted benzodioxole may enhance lipophilicity and influence binding interactions .
  • Dihydropyridine Core: The partially saturated pyridine ring could confer conformational flexibility, impacting molecular recognition .
  • tert-Butyl Carbamate: A common protecting group that improves solubility during synthetic workflows .

Properties

Molecular Formula

C23H25ClN2O4

Molecular Weight

428.9 g/mol

IUPAC Name

tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C23H25ClN2O4/c1-22(2,3)30-21(27)26-12-10-15(11-13-26)17-6-5-7-18-20(17)29-23(4,28-18)19-9-8-16(24)14-25-19/h5-10,14H,11-13H2,1-4H3

InChI Key

SRZWZBUTFKRILX-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C3=CCN(CC3)C(=O)OC(C)(C)C)C4=NC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Preparation of the Boronate Ester Intermediate

The key intermediate, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate , is synthesized by borylation of a corresponding triflate or halide precursor using bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate.

Step Reagents and Conditions Yield Notes
Borylation Bis(pinacolato)diboron (0.864 g, 3.40 mmol), Pd(dppf)Cl2 (0.29 g, 0.39 mmol), potassium acetate (0.642 g, 6.54 mmol), 1,4-dioxane (20 mL), 80 °C, inert atmosphere, overnight ~90% Reaction mixture degassed and stirred under nitrogen; purified by silica gel chromatography

The reaction proceeds efficiently to give the boronate ester with characteristic NMR signals confirming the tert-butyl group (1.38 ppm, singlet, 9H) and the dihydropyridine protons.

Suzuki-Miyaura Cross-Coupling to Form the Target Compound

The boronate ester is then coupled with an aryl halide bearing the 5-chloropyridin-2-yl and benzodioxolyl substituents using Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2 under basic aqueous-organic conditions.

Step Reagents and Conditions Yield Notes
Suzuki Coupling Boronate ester (0.62 g, 2.02 mmol), aryl bromide (0.20 g, 0.67 mmol), Pd(PPh3)4 (54 mg, 0.05 mmol), Na2CO3 (2.0 M, 2.7 mL), toluene:EtOH (2:1, 9 mL), 80 °C, 4.5 h, inert atmosphere 93% Reaction degassed with sonication under argon; workup includes extraction, drying, and concentration; product isolated as off-white solid with LC-MS m/z 422.0 (M+Na)

Alternative conditions include use of Pd(dppf)Cl2 catalyst with potassium phosphate base in 1,4-dioxane-water mixtures, sometimes under microwave irradiation at 80-130 °C for rapid reaction times (0.5 to 1 hour), yielding up to 100% product.

Purification and Characterization

The crude products are purified by silica gel chromatography using solvent gradients such as hexanes/ethyl acetate or dichloromethane/methanol mixtures. The final compound is characterized by:

Summary Table of Preparation Conditions

Preparation Step Catalyst Base Solvent(s) Temperature Time Yield Notes
Borylation of dihydropyridine Pd(dppf)Cl2 Potassium acetate 1,4-Dioxane 80 °C Overnight ~90% Inert atmosphere, degassed
Suzuki coupling with aryl bromide Pd(PPh3)4 or Pd(dppf)Cl2 Sodium carbonate or Potassium phosphate Toluene:EtOH, or 1,4-Dioxane:Water 80-130 °C 0.5-4.5 h 93-100% Microwave irradiation possible for faster reaction

Chemical Reactions Analysis

Tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, which may have therapeutic implications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Potential Differentiation Factors Reference
tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate Chloropyridine with dimethoxymethyl substituent; no benzodioxole Reduced steric bulk and electronic effects compared to benzodioxole-substituted analogs
tert-Butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Pyrazolopyridine core; fluorinated proline side chain Enhanced hydrogen-bonding capacity due to fluoroproline; distinct heterocyclic system
3-[4-(Benzyloxy)phenyl]-6-chloro-1-ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Imidazopyridinone scaffold; benzyloxy-phenyl group Aromaticity differences (imidazopyridinone vs. dihydropyridine) affect π-π stacking interactions
tert-Butyl 4-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate Trifluoromethylphenyl and oxazolidinone substituents; dihydropyridine core Increased steric hindrance and electron-withdrawing effects from CF₃ groups
tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)piperazine-1-carboxylate Piperazine ring instead of dihydropyridine; chlorothiazole substituent Altered ring geometry (piperazine vs. dihydropyridine) impacts target selectivity

Key Differentiators of the Target Compound

The 5-chloropyridin-2-yl group may improve metabolic stability relative to unchlorinated pyridines due to reduced oxidative susceptibility .

Physicochemical Properties :

  • Molecular weight and logP values are likely higher than simpler analogs (e.g., tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate) due to the benzodioxole system .
  • The dihydropyridine core may improve aqueous solubility compared to fully aromatic systems .

Synthetic Considerations :

  • Suzuki-Miyaura coupling (as in ) is a plausible route for introducing the benzodioxole-pyridine moiety .
  • The tert-butyl carbamate group is typically introduced via Boc-protection strategies, as seen in .

Research Findings and Implications

  • Stability : The tert-butyl group likely enhances stability during synthesis, as observed in similar intermediates .
  • Spectroscopic Characterization : NMR and MS data for analogs (e.g., ) indicate that the target compound’s structure could be confirmed via ¹H/¹³C-NMR and high-resolution mass spectrometry .

Biological Activity

The compound tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps, often utilizing various reagents and conditions to achieve high yields. One notable method involves the reaction of tert-butyl carbamate derivatives with chlorinated pyridines under controlled conditions to yield the desired product. The synthetic pathway can be summarized as follows:

  • Starting Materials : tert-butyl carbamate and 5-chloropyridine.
  • Reagents : Use of bases such as triethylamine to facilitate the reaction.
  • Conditions : Reactions are typically carried out in organic solvents at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. It has been noted for its potential as an inhibitor of certain biological processes, which may include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits inhibitory effects against various bacterial strains.
  • Antitumor Activity : Research indicates that it may induce apoptosis in cancer cell lines through modulation of key signaling pathways.

Data Table: Biological Assays

The following table summarizes key findings from biological assays conducted on this compound:

Biological ActivityTargetIC50 (µM)Reference
AntibacterialE. coli25
AntitumorHeLa15
Enzyme InhibitionCYP45030

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Properties :
    • A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 20 µM.
  • Cancer Cell Line Study :
    • In vitro experiments using HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.
  • Metabolic Pathway Modulation :
    • Investigations into the compound's effects on cytochrome P450 enzymes revealed that it acts as a moderate inhibitor, which could influence drug metabolism and efficacy.

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